DL-phenylalanine

Catalog No.
S701828
CAS No.
150-30-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-phenylalanine

CAS Number

150-30-1

Product Name

DL-phenylalanine

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

COLNVLDHVKWLRT-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992)
Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/
Insoluble in ethanol, ethyl ether, benzene, acid
Very slightly sol in methanol, ethanol
Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C
In water, 2.64X10+4 mg/L at 25 °C
26.9 mg/mL
Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

DL-PHENYLALANINE;150-30-1;phenylalanine;2-amino-3-phenylpropanoicacid;DL-3-Phenylalanine;H-DL-Phe-OH;phenylalanin;2-Amino-3-phenylpropionicacid;Phenylalanine,dl-;DL-2-Amino-3-phenylpropanoicacid;Alanine,phenyl-,dl-;DL-.beta.-Phenylalanine;alpha-Amino-beta-phenylpropionicacid;PhenylalanineDL-form;NSC9959;2-Amino-3-phenylpropionicacid,dl-;.beta.-Phenylalanine,dl-;DL-alpha-Amino-beta-phenylpropionicacid;FEMANo.3726;CHEBI:28044;COLNVLDHVKWLRT-UHFFFAOYSA-N;alpha-Aminohydrocinnamicacid,dl-;DL-.beta.-Phenyl-.alpha.-alanine;EINECS205-756-7;MFCD00064225

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

Potential Use in Pain Management

Some studies suggest DLPA might enhance the pain-relieving effects of opioids. A clinical study observed that DLPA supplementation alongside opioids seemed to improve pain relief and potentially alleviate depression in patients with chronic pain PubMed: . However, more research is needed to confirm these findings and understand the underlying mechanisms.

Potential Use in Depression Treatment

Potential Use in Other Conditions

Limited research has investigated the use of DLPA for various other conditions. These include:

  • Attention Deficit Hyperactivity Disorder (ADHD): Studies haven't shown any significant benefit of DLPA for ADHD symptoms RxList: .
  • Parkinson's Disease: Research suggests D-phenylalanine, a specific form of phenylalanine, might improve symptoms, while DLPA appears to be less effective WebMD: .
  • Alcohol Withdrawal Symptoms: Early research suggests a combination of D-phenylalanine, L-glutamine, and L-5-hydroxytryptophan might alleviate some withdrawal symptoms WebMD: .

DL-phenylalanine is a racemic mixture of the two enantiomers of phenylalanine: L-phenylalanine and D-phenylalanine. It is represented chemically as C₉H₁₁NO₂ and is classified as an aromatic amino acid. L-phenylalanine is essential for human health, serving as a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. D-phenylalanine, while not directly involved in protein synthesis, has been studied for its potential pharmacological effects, particularly in pain relief and mood enhancement .

The potential mechanism of action of DLPA is related to its L-phenylalanine content. L-phenylalanine serves as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine in the brain. These neurotransmitters are involved in mood regulation, pain perception, alertness, and various other physiological functions. Supplementation with DLPA might increase the availability of these neurotransmitters, potentially influencing these processes .

However, the exact mechanism by which DLPA exerts its effects requires further research . Additionally, the role of D-phenylalanine in DLPA's mechanism remains unclear.

Toxicity

DLPA can be toxic at high doses, potentially causing side effects like anxiety, insomnia, headaches, nausea, and heartburn. People with certain medical conditions, such as phenylketonuria (PKU), high blood pressure, or schizophrenia, should avoid DLPA supplementation.

Flammability

DLPA is not flammable .

Reactivity

DLPA can react with strong acids and bases, but it is generally considered stable under normal storage conditions .

Typical of amino acids. These include:

  • Decarboxylation: The removal of the carboxyl group, leading to the formation of phenethylamine.
  • Transamination: The transfer of an amino group to a keto acid, producing different amino acids.
  • Oxidation: DL-phenylalanine can be oxidized to form phenylpyruvate or other derivatives depending on reaction conditions .

The photochemistry of DL-phenylalanine has also been studied, revealing that it can produce photoproducts such as benzoic acid under UV light exposure .

DL-phenylalanine exhibits several biological activities:

  • Pain Relief: D-phenylalanine may inhibit the enzyme carboxypeptidase A, which degrades enkephalins—peptides that modulate pain perception. This inhibition could enhance the analgesic effects of enkephalins .
  • Mood Enhancement: L-phenylalanine is a precursor to neurotransmitters like dopamine and norepinephrine, which are associated with mood regulation. Some studies suggest that supplementation may have antidepressant effects .
  • Transport Across Blood-Brain Barrier: L-phenylalanine crosses the blood-brain barrier more efficiently than its D counterpart, influencing central nervous system functions more significantly .

DL-phenylalanine can be synthesized through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can yield both enantiomers or their racemic mixture.
  • Biocatalysis: Phenylalanine ammonia lyase (PAL) catalyzes the conversion of cinnamic acids to L-phenylalanine, while D-phenylalanine can be produced through asymmetric synthesis or enzymatic methods .
  • Chemoenzymatic Methods: Recent advances have introduced one-pot reactions combining chemical and enzymatic steps to enhance yield and optical purity of D-phenylalanine from L-phenylalanine .

DL-phenylalanine has several applications:

  • Nutritional Supplement: It is marketed for its potential benefits in managing pain and depression.
  • Pharmaceutical Research: Investigated for its role in neurotransmitter synthesis and its effects on mood disorders.
  • Food Industry: Used as a flavor enhancer and nutritional additive in various food products .

Several compounds are structurally or functionally similar to DL-phenylalanine. Here are some key comparisons:

CompoundStructureBiological RoleUnique Features
L-TyrosineC₉H₁₁NO₃Precursor to catecholaminesDirectly involved in neurotransmitter synthesis
D-TyrosineC₉H₁₁NO₃Similar to L-Tyrosine but less studiedLess prevalent in nature
PhenylethylamineC₈H₁₃NNeurotransmitterActs as a neuromodulator
L-DOPAC₉H₁₁NO₄Precursor to dopamineUsed in Parkinson's disease treatment

DL-phenylalanine's uniqueness lies in its combination of both enantiomers, allowing it to exert diverse biological effects that neither enantiomer can achieve alone. Its dual role as both a dietary supplement and a subject of pharmacological research highlights its significance in both nutrition and medicine .

Physical Description

L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992)
Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]
Solid
Colourless or white platelike crystals or crystalline powder; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38 (LogP)
-1.44
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

47E5O17Y3R

Related CAS

25191-15-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 110 of 111 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

DL-Phenylalanine is a racemic mixture of phenylalanine, an aromatic amino acid with antidepressant, analgesic and appetite suppressant properties. The antidepressant effect of DL-phenylalanine may be accounted for by its precursor role in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. This agent also plays a role in alleviating mood swings of premenstrual syndrome (PMS), increasing energy and mental alertness and heighten the ability to focus in individuals with attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Other CAS

63-91-2
673-06-3
150-30-1

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine
Picric_acid

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

L-Phenylalanine: ACTIVE
Phenylalanine: ACTIVE
Analysis of protein hydrolysates of bread indicated that ... phenylalanine ... degraded 5-17% during baking.
Amino acid composition of selected proteins- IUPAC abbreviation: PHE; gelatins 2.1 g/100 g; milk: mixed proteins 5.5 g/100 g; casein 5.0 g/100 g; serum albumin 7.0 g/100 g; gamma-globulin 4.6 g/100 g; hemoglobin: horse 7.7 g/100 g; insulin 8.1 g/100 g; clostridium botulinum toxin 1.2 g/100 g /Phenylalanine, from table/
Applications (Vet): in many protein hydrolysate mixtures for iv use (0.03-3.5 mg/mL in common commercial mixtures) ...
Precursor in biosynthetic pathway to epinephrine and norepinephrine
For more General Manufacturing Information (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Modify: 2023-08-15

[Effect of Phenylalanine-arginine-beta-naphthylamide to Ciprofloxacin Minimum Inhibitory Concentration Values and Expression of Efflux Pump System Genes in Acinetobacter baumannii Isolates]

Fatma Kaynak Onurdağ, Uğur Kayış, Suzan Ökten
PMID: 34416797   DOI: 10.5578/mb.20219801

Abstract

The most realistic approach in recent years is researching the resistance inhibition rather than synthesizing new compounds. In this study, we aimed to determine i) the effect of phenylalanine-argininebeta-naphthylamide (PAβN), on minimum inhibition concentrations (MICs) of ciprofloxacin (CIP), ii) to obtain the CIP+PAβN concentration that inhibits CIP resistance and iii) to show that this inhibition is caused by the effect of PAβN on the expression of efflux pump (EF) system genes. Acinetobacter baumannii isolates were collected from Trakya University Hospital. In 67 isolates determined to be resistant to CIP, CIP susceptibility was investigated in presence of PAβN once again. Isolates determined to have four or more fold decrease in ciprofloxacin MIC values were included in checkerboard assay and quantitative real-time reverse transcriptase polymerase chain reaction (qrRT-PCR). Fractional inhibition concentrations (FICs) were calculated through the PAßN concentrations that inhibit ciprofloxacin resistance, by the checkerboard assay results. With the combination of CIP+PAβN, the effect of the concentrations at which inhibition occurs, to the expression levels of EF system genes (adeA, adeB, adeR, adeS, adeF, adeG, adeH, adeL) was investigated by qrRT-PCR. By the checker board assay, a synergistic effect was determined between PAßN and CIP in 11 isolates, while in other isolates the effect was determined to be additive. In some isolates resistant to CIP, CIP + PAβN combination inhibited the resistance and increased CIP susceptibility. In the presence of 25 mg/L and 100 mg/L PAβN, 22 (32.83%) and 27 (40.3%) of 67 isolates became sensitive to CIP, respectively. In seven isolates, 12.5 µg/ml PAβN concentration eliminated CIP resistance by decreasing CIP MIC value to 1 µg/ml. Also, in one isolate the MIC value was 0.5 µg/ml in the presence of 25 µg/ml PAβN and 1 µg/ml in the presence of 1.5625 µg/ml PAβN. After analyzing the expression levels of EF genes (adeA, adeB, adeC, adeF, adeG, adeH, adeL, adeR and adeS) by the qRt-PCR method, it was determined that with the addition of PAβN to media containing CIP, the expression levels of the genes decreased (p<0.05). The aim of the study has been achieved with the results obtained. These results highlighted the importance of research on the inhibition of resistance, as well as the synthesis of new antimicrobial compounds. Combined use of inhibitors and antibiotics should be considered as an alternative treatment method. Thus, existing antibiotics can be included in the treatment again, saving time and money. It will be possible to use these findings in further studies to elucidate the mechanism of action of new inhibitor candidate compounds and associate them with the expression of DAP genes, also by investigating mutations in the regulatory gene regions in isolates with over-expression levels.


Nitrogen-Doped Chiral CuO/CoO Nanofibers: An Enhanced Electrochemiluminescence Sensing Strategy for Detection of 3,4-Dihydroxy-Phenylalanine Enantiomers

Yanxia Song, Siyu Lu, Jun Hai, Kun Liang, Shihao Sun, Genping Meng, Baodui Wang
PMID: 34379390   DOI: 10.1021/acs.analchem.1c01497

Abstract

l-3,4-Dihydroxy-phenylalanine (l-DOPA) is the most effective drug for the treatment of Parkinson's disease, which plays a very important role in clinical and neurochemistry. However, how to achieve high-sensitivity recognition of l-DOPA still faces challenges. Here, a facile strategy is presented to construct nitrogen-doped chiral CuO/CoO nanofibers (N-CuO/CoO NFs) with nanozyme activity and electrochemiluminescence property, in which CuO/CoO NFs are used as the catalytic activity center and chiral cysteine (Cys) is used as the inducer of chiral recognition, for enantioselective catalysis and sensitive recognition of DOPA enantiomers. Notably, N doping not only enhances the enzyme-mimic activity of CuO/CoO NFs but also amplifies their electrochemiluminescence (ECL) signals in the presence of luminol. More importantly, in the presence of DOPA enantiomers, the d-cysteine (d-Cys)-modified N-CuO/CoO NFs exhibit different ECL performances; thus, d-Cys@N-CuO/CoO NFs could selectively distinguish and sensitively detect l-DOPA through ECL signals, and the detection limit is 0.29 nM for l-DOPA. In addition, it also showed good sensing performance for the determination of l-DOPA in fetal bovine serum. This is the first report on the detection of DOPA enantiomers based on an enhanced ECL strategy, providing a robust pathway for chiral discrimination and detection of chiral molecules.


Phenylalanine Increases the Production of Antioxidant Phenolic Acids in

Agnieszka Szewczyk, Inga Kwiecień, Mariusz Grabowski, Karolina Rajek, Emilia Cavò, Maria Fernanda Taviano, Natalizia Miceli
PMID: 34443552   DOI: 10.3390/molecules26164965

Abstract

The aims of this study were to evaluate the antioxidant properties, to investigate the content of major secondary metabolites in
cell cultures, and to determine the change in the production of phenolic acids by adding phenylalanine to the culture medium. Three in vitro methods, which depend on different mechanisms, were used for assessing the antioxidant activity of the extract: 1,1-diphenyl-2-picrylhydrazil (DPPH), reducing power and Fe
chelating activity assays. The extract showed moderate activity both in the DPPH and in the reducing power assays (IC
= 1.966 ± 0.058 mg/mL; ASE/mL = 16.31 ± 1.20); instead, it was found to possess good chelating properties reaching approximately 70% activity at the highest tested dose. The total phenolic, total flavonoid, and condensed tannin content of
cell culture extract was spectrophotometrically determined. The phenolic acid content was investigated by RP-HPLC, and the major metabolites-protocatechuic and
-hydroxybenzoic acids-were isolated and investigated by
H NMR. The results showed that phenylalanine added to
cell cultures at concentrations of 100, 150, and 200 mg/150 mL increased the production of phenolic acids. Cultures that were grown for 3 weeks and collected after 4 days of phenylalanine supplementation at high concentration showed maximal content of phenolic acids (73.76 mg/100 g DW).


Current Practices and Challenges in the Diagnosis and Management of PKU in Latin America: A Multicenter Survey

Soraia Poloni, Bruna Bento Dos Santos, Ana Chiesa, Norma Specola, Marcela Pereyra, Manuel Saborío-Rocafort, María Florencia Salazar, María Jesús Leal-Witt, Gabriela Castro, Felipe Peñaloza, Sunling Palma Wong, Ramsés Badilla Porras, Lourdes Ortiz Paranza, Marta Cristina Sanabria, Marcela Vela Amieva, Marco Morales, Amanda Rocío Caro Naranjo, Antonieta Mahfoud, Ana Rosa Colmenares, Aida Lemes, José Fernando Sotillo-Lindo, Ceila Perez, Laritza Martínez Rey, Georgina María Zayas Torriente, Lilia Farret Refosco, Ida Vanessa Doederlein Schwartz, Veronica Cornejo
PMID: 34444728   DOI: 10.3390/nu13082566

Abstract

This study aimed to describe the current practices in the diagnosis and dietary management of phenylketonuria (PKU) in Latin America, as well as the main barriers to treatment. We developed a 44-item online survey aimed at health professionals. After a pilot test, the final version was sent to 25 practitioners working with inborn errors of metabolism (IEM) in 14 countries. Our results include 22 centers in 13 countries. Most countries (12/13) screened newborns for PKU. Phenylalanine (Phe) targets at different ages were very heterogeneous among centers, with greater consistency at the 0-1 year age group (14/22 sought 120-240 µmol/L) and the lowest at >12 years (10 targets reported). Most countries had only unflavored powdered amino acid substitutes (10/13) and did not have low-protein foods (8/13). Only 3/13 countries had regional databases of the Phe content of foods, and only 4/22 centers had nutrient analysis software. The perceived obstacles to treatment were: low purchasing power (62%), limited/insufficient availability of low-protein foods (60%), poor adherence, and lack of technical resources to manage the diet (50% each). We observed a heterogeneous scenario in the dietary management of PKU, and most countries experienced a lack of dietary resources for both patients and health professionals.


A noncoding RNA modulator potentiates phenylalanine metabolism in mice

Yajuan Li, Zhi Tan, Yaohua Zhang, Zhao Zhang, Qingsong Hu, Ke Liang, Yao Jun, Youqiong Ye, Yi-Chuan Li, Chunlai Li, Lan Liao, Jianming Xu, Zhen Xing, Yinghong Pan, Sujash S Chatterjee, Tina K Nguyen, Heidi Hsiao, Sergey D Egranov, Nagireddy Putluri, Cristian Coarfa, David H Hawke, Preethi H Gunaratne, Kuang-Lei Tsai, Leng Han, Mien-Chie Hung, George A Calin, Fares Namour, Jean-Louis Guéant, Ania C Muntau, Nenad Blau, V Reid Sutton, Manuel Schiff, François Feillet, Shuxing Zhang, Chunru Lin, Liuqing Yang
PMID: 34353949   DOI: 10.1126/science.aba4991

Abstract

The functional role of long noncoding RNAs (lncRNAs) in inherited metabolic disorders, including phenylketonuria (PKU), is unknown. Here, we demonstrate that the mouse lncRNA
and human
associate with phenylalanine hydroxylase (PAH).
-knockout mice exhibited excessive blood phenylalanine (Phe), musty odor, hypopigmentation, growth retardation, and progressive neurological symptoms including seizures, which faithfully models human PKU.
depletion led to reduced PAH enzymatic activities in human induced pluripotent stem cell-differentiated hepatocytes. Mechanistically,
modulated the enzymatic activities of PAH by facilitating PAH-substrate and PAH-cofactor interactions. To develop a therapeutic strategy for restoring liver lncRNAs, we designed GalNAc-tagged lncRNA mimics that exhibit liver enrichment. Treatment with GalNAc-
mimics reduced excessive Phe in
and
mice and improved the Phe tolerance of these mice.


FG nucleoporins feature unique patterns that distinguish them from other IDPs

Mohaddeseh Peyro, Mohammad Soheilypour, Vikrum S Nibber, Andrew M Dickson, Mohammad R K Mofrad
PMID: 34237287   DOI: 10.1016/j.bpj.2021.06.031

Abstract

FG nucleoporins (FG Nups) are intrinsically disordered proteins and are the putative regulators of nucleocytoplasmic transport. They allow fast, yet selective, transport of molecules through the nuclear pore complex, but the underlying mechanism of nucleocytoplasmic transport is not yet fully discovered. As a result, FG Nups have been the subject of extensive research in the past two decades. Although most studies have been focused on analyzing the conformation and function of FG Nups from a biophysical standpoint, some recent studies have investigated the sequence-function relationship of FG Nups, with a few investigating amino acid sequences of a large number of FG Nups to understand common characteristics that might enable their function. Previously, we identified an evolutionarily conserved feature in FG Nup sequences, which are extended subsequences with low charge density, containing only positive charges, and located toward the N-terminus of FG Nups. We named these patterns longest positive like charge regions (lpLCRs). These patterns are specific to positively charged residues, and negatively charged residues do not demonstrate such a pattern. In this study, we compare FG Nups with other disordered proteins obtained from the DisProt and UniProt database in terms of presence of lpLCRs. Our results show that the lpLCRs are virtually exclusive to FG Nups and are not observed in other disordered proteins. Also, lpLCRs are what differentiate FG Nups from DisProt proteins in terms of charge distribution, meaning that excluding lpLCRs from the sequences of FG Nups make them similar to DisProt proteins in terms of charge distribution. We also previously showed the biophysical effect of lpLCRs in conformation of FG Nups. The results of this study are in line with our previous findings and imply that lpLCRs are virtually exclusive and functionally significant characteristics of FG Nups and nucleocytoplasmic transport.


Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (

Stuart Ruddell, Elena Sugrue, Sarah Memarzadeh, Lorna Mae Hellam, Sam J Wilson, David J France
PMID: 34206893   DOI: 10.3390/molecules26133919

Abstract

PF74 is a capsid-targeting inhibitor of HIV replication that effectively perturbs the highly sensitive viral uncoating process. A lack of information regarding the optical purity (enantiomeric excess) of the single stereogenic centre of PF74 has resulted in ambiguity as to the potency of different samples of this compound. Herein is described the synthesis of enantiomerically enriched (
)- and (
)-PF74 and further enrichment of the samples (≥98%) using chiral HPLC resolution. The biological activities of each enantiomer were then evaluated, which determined (
)-PF74 (IC
1.5 µM) to be significantly more active than (
)-PF74 (IC
19 µM). Computational docking studies were then conducted to rationalise this large discrepancy in activity, which indicated different binding conformations for each enantiomer. The binding energy of the conformation adopted by the more active (
)-PF74 (ΔG = -73.8 kcal/mol) was calculated to be more favourable than the conformation adopted by the less active (
)-enantiomer (ΔG = -55.8 kcal/mol) in agreement with experimental observations.


A prometaphase mechanism of securin destruction is essential for meiotic progression in mouse oocytes

Christopher Thomas, Benjamin Wetherall, Mark D Levasseur, Rebecca J Harris, Scott T Kerridge, Jonathan M G Higgins, Owen R Davies, Suzanne Madgwick
PMID: 34262048   DOI: 10.1038/s41467-021-24554-2

Abstract

Successful cell division relies on the timely removal of key cell cycle proteins such as securin. Securin inhibits separase, which cleaves the cohesin rings holding chromosomes together. Securin must be depleted before anaphase to ensure chromosome segregation occurs with anaphase. Here we find that in meiosis I, mouse oocytes contain an excess of securin over separase. We reveal a mechanism that promotes excess securin destruction in prometaphase I. Importantly, this mechanism relies on two phenylalanine residues within the separase-interacting segment (SIS) of securin that are only exposed when securin is not bound to separase. We suggest that these residues facilitate the removal of non-separase-bound securin ahead of metaphase, as inhibiting this period of destruction by mutating both residues causes the majority of oocytes to arrest in meiosis I. We further propose that cellular securin levels exceed the amount an oocyte is capable of removing in metaphase alone, such that the prometaphase destruction mechanism identified here is essential for correct meiotic progression in mouse oocytes.


Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study

Benjamin Lefranc, Karima Alim, Cindy Neveu, Olivier Le Marec, Christophe Dubessy, Jean A Boutin, Julien Chuquet, David Vaudry, Gaëtan Prévost, Marie Picot, Hubert Vaudry, Nicolas Chartrel, Jérôme Leprince
PMID: 34299587   DOI: 10.3390/molecules26144312

Abstract

26RFa is a neuropeptide that activates the rhodopsin-like G protein-coupled receptor QRFPR/GPR103. This peptidergic system is involved in the regulation of a wide array of physiological processes including feeding behavior and glucose homeostasis. Herein, the pharmacological profile of a homogenous library of QRFPR-targeting peptide derivatives was investigated in vitro on human QRFPR-transfected cells with the aim to provide possible insights into the structural determinants of the Phe residues to govern receptor activation. Our work advocates to include in next generations of 26RFa
-based QRFPR agonists effective substitutions for each Phe unit, i.e., replacement of the Phe
residue by a constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety, and substitution of both Phe
and Phe
by their
-chloro counterpart. Taken as a whole, this study emphasizes that optimized modifications in the C-terminal part of 26RFa are mandatory to design selective and potent peptide agonists for human QRFPR.


Explore Compound Types